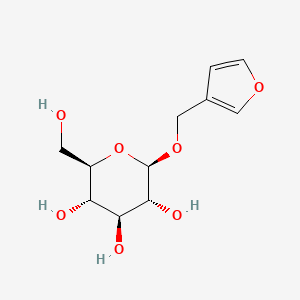
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Vigna angularis with data available.
Applications De Recherche Scientifique
Solubility in Ethanol-Water Solutions
The solubility of various saccharides, including (2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, in ethanol-water solutions is critical for various applications in chemical engineering and pharmaceuticals. Research by Gong, Wang, Zhang, & Qu (2012) and Zhang, Gong, Wang, & Qu (2012) found that the solubilities of such compounds in ethanol-water solutions vary with temperature and ethanol mass fraction, providing essential data for optimizing industrial processes.
Non-Iterative Asymmetric Synthesis
The compound's utility in non-iterative asymmetric synthesis of complex molecular structures, such as C15 polyketide spiroketals, was demonstrated in a study by Meilert, Pettit, & Vogel (2004). This research highlights its potential in synthesizing biologically active compounds, including potential cancer therapeutics.
Computational Study on Blood Glucose Level Regulation
A computational study by Muthusamy & Krishnasamy (2016) explored the role of a related compound in managing diabetes. The study identified multiple potential biological targets, suggesting a complex mechanism of action in blood glucose regulation.
Viscosity and Density of Sugar Alcohol Solutions
Research on the physical properties of sugar alcohol solutions, including those containing this compound, was conducted by Zhu, Ma, & Zhou (2010). Understanding these properties is vital for their application in food science and pharmaceutical formulation.
Synthesis and Structural Studies
Various studies, such as those by Liu, Li, Lu, & Miao (2008) and Watanabe, Yoshida, Takeda, Ishi, & Kamitori (2009), focus on the synthesis of derivatives and analysis of their molecular structure. These insights are crucial for developing new compounds with specific properties.
Radical Scavenging Activity
The radical scavenging activity of derivatives of this compound was studied by Ciuffreda, Brizzolari, Casati, Eberini, Palazzolo, Parravicini, & Santaniellob (2016). This research is significant for the development of antioxidants and protective agents in food and cosmetic industries.
Biobased Polymer Synthesis
The enzymatic polymerization of derivatives for creating biobased polyesters was explored by Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos (2014). This study opens avenues for sustainable material production.
Catalytic Reduction in Biorefinery
In biorefinery applications, the catalytic reduction of furanic compounds is a significant process. Nakagawa, Tamura, & Tomishige (2013) investigated the reduction of such compounds, including (2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, highlighting its potential in biomass conversion processes.
Propriétés
Numéro CAS |
86425-28-7 |
|---|---|
Nom du produit |
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Formule moléculaire |
C11H16O7 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H16O7/c12-3-7-8(13)9(14)10(15)11(18-7)17-5-6-1-2-16-4-6/h1-2,4,7-15H,3,5H2/t7-,8-,9+,10-,11-/m1/s1 |
Clé InChI |
SPFOGLIFWSAONR-KAMPLNKDSA-N |
SMILES isomérique |
C1=COC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
3-furfuryl-beta-glucoside beta-furfuryl-beta-glucoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



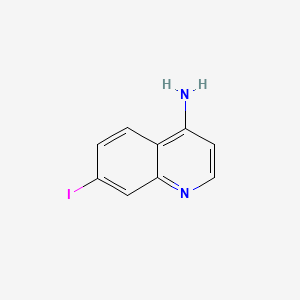

![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
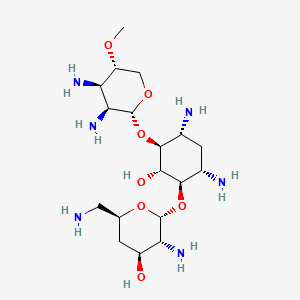
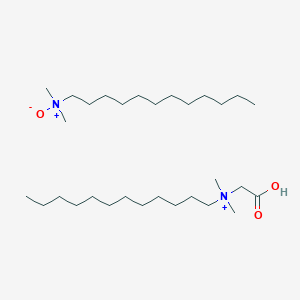
![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
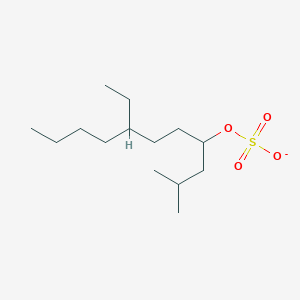
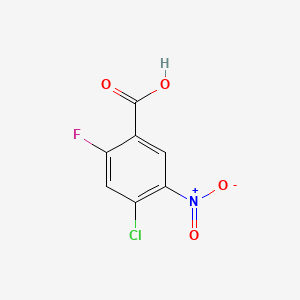
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)


![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)